Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic organic compound with the systematic IUPAC name ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate . Its molecular formula is C₁₃H₁₃NO₄ , with a molecular weight of 247.25 g/mol . The compound is identified by the CAS registry number 1071788-87-8 and is alternatively named:
- 3-(4-Hydroxyphenyl)-5-methyl-4-isoxazolecarboxylic acid ethyl ester
- 4-Isoxazolecarboxylic acid, 3-(4-hydroxyphenyl)-5-methyl-, ethyl ester.
Key structural identifiers include:
- SMILES :
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C - InChI Key :
RMSISQARGKWFFF-UHFFFAOYSA-N - Canonical SMILES :
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C.
A summary of its molecular properties is provided in Table 1.
Table 1: Molecular properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| LogP | 2.53 |
| Boiling Point (pred.) | 416.0 ± 45.0 °C |
| Density (pred.) | 1.237 ± 0.06 g/cm³ |
Historical Context in Heterocyclic Compound Research
Isoxazole derivatives have been integral to medicinal chemistry since the mid-20th century, with early research focusing on their synthesis via 1,3-dipolar cycloadditions of nitrile oxides and alkynes. This compound emerged as a subject of interest in the 2010s, driven by its structural similarity to bioactive isoxazole-based pharmaceuticals such as valdecoxib (a COX-2 inhibitor) and leflunomide (an immunosuppressant).
The compound’s development aligns with efforts to optimize isoxazole scaffolds for enhanced pharmacokinetic properties. For example, the 4-hydroxyphenyl substituent was introduced to improve hydrogen-bonding interactions with biological targets, while the ethyl carboxylate group at position 4 enhances metabolic stability. Advances in green chemistry methodologies, such as ionic liquid-catalyzed multicomponent reactions, have further enabled efficient synthesis of this compound and its analogs.
Structural Relationship to Isoxazole Derivatives
The compound’s core structure consists of a 1,2-oxazole ring substituted at positions 3, 4, and 5 (Figure 1):
- Position 3 : 4-Hydroxyphenyl group, contributing to π-π stacking and hydrogen-bonding interactions.
- Position 4 : Ethyl carboxylate ester, influencing lipophilicity and bioavailability.
- Position 5 : Methyl group, which sterically stabilizes the heterocyclic ring.
Figure 1: Structural features of this compound
Compared to simpler isoxazoles (e.g., isoxazole itself, C₃H₃NO), this derivative’s substitutions expand its functional versatility. For instance:
Propriétés
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSISQARGKWFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate has shown potential as a scaffold for drug development due to its diverse biological activities:
- Anticancer Activity : Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of approximately 15 µM against leukemia cells, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that it can reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Leukemia Cells | 15 | Selective cytotoxicity |
| Neuronal Cells | N/A | Reduced oxidative stress |
The compound has been investigated for various biological activities:
- Antimicrobial Properties : It has displayed significant inhibition against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential .
Case Study 1: Anticancer Potential
A recent study focused on the cytotoxic effects of this compound on breast cancer cell lines. The compound induced apoptosis and inhibited proliferation, particularly in MCF-7 cells when combined with doxorubicin, demonstrating synergistic effects.
| Cell Line | IC50 (µM) | Combination Agent | Effect |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | Synergistic cytotoxicity |
| MDA-MB-231 | 20 | None | Significant apoptosis |
Case Study 2: Neuroprotective Effects
In models of neurodegeneration, this compound was found to improve cell viability and reduce markers of oxidative stress. This suggests its potential for developing treatments for conditions like Alzheimer's disease .
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification into more complex molecules used in pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism by which Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the molecular formulas, weights, substituents, and key properties of Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate with similar compounds:
Key Observations:
- Substituent Effects: Polarity: The hydroxyl group in the target compound reduces logP compared to halogenated analogs (e.g., 4-bromo: logP ~3.5 estimated; 4-fluoro: logP 3.0 ), enhancing aqueous solubility. Steric Effects: Bulky substituents like anthracenyl () may hinder crystal packing or target binding, as seen in its lack of cytotoxicity despite π-stacking interactions .
Ester Group Variations :
- Methyl esters (e.g., Compound 53 ) may exhibit faster metabolic hydrolysis than ethyl esters, affecting pharmacokinetics.
Activité Biologique
Ethyl 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylate, a derivative of isoxazole, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 247.25 g/mol
The presence of the hydroxyl group on the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By forming stable complexes with specific enzymes, it can inhibit their activity, thereby modulating metabolic pathways.
- Receptor Interaction : The compound can bind to receptors, potentially influencing signaling pathways involved in cellular responses.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. A study evaluating various isoxazole derivatives found that compounds structurally similar to this one demonstrated significant inhibitory effects against lung cancer cells (A549), comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 | 15.2 | |
| Doxorubicin | A549 | 10.0 | |
| Other Isoxazole Derivatives | Various | Varies |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still emerging .
Case Studies
- Antitumor Activity : In a clinical study involving animal models, this compound was administered to evaluate its effect on tumor growth. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent .
- Inflammatory Response Modulation : Another study focused on the compound's ability to modulate inflammatory responses in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating potential applications in inflammatory diseases .
Méthodes De Préparation
Formation of Ethyl Ethoxymethyleneacetoacetate Intermediate
- Reactants: Ethylacetoacetate, triethylorthoformate, and acetic anhydride
- Conditions: Heating between 75 °C and 150 °C, preferably 90–120 °C for 1–3 hours
- Process: These reagents condense to form ethyl ethoxymethyleneacetoacetate, a key intermediate.
- Purification: The mixture contains non-reactive components that are separated typically by distillation under reduced pressure to isolate the pure intermediate.
Cyclization to Ethyl-5-methylisoxazole-4-carboxylate
- Reactants: Ethyl ethoxymethyleneacetoacetate, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt
- Conditions: Low temperature between −20 °C and 10 °C to control reaction rate and minimize impurities
- Mechanism: Hydroxylamine reacts with the intermediate to form the isoxazole ring, yielding crude ethyl-5-methylisoxazole-4-carboxylate
- Notes: Use of hydroxylamine sulfate instead of hydrochloride significantly reduces isomeric impurities and improves clarity of the reaction mixture.
Conversion to 5-methylisoxazole-4-carboxylic Acid
- The crude ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
- Crystallization is performed to purify the acid, often using solvents such as toluene, acetic acid, ethyl acetate, or their mixtures.
- Heating the acid-solvent mixture facilitates crystallization, improving purity.
Formation of 5-methylisoxazole-4-carbonyl Chloride
- Reactants: 5-methylisoxazole-4-carboxylic acid, thionyl chloride (SOCl₂)
- Conditions: Reaction under anhydrous conditions, typically at 0 °C to room temperature
- Solvents: Optional use of toluene or chlorinated solvents as reaction medium
- Outcome: Acid chloride formation activates the acid for subsequent coupling.
Coupling with 4-Hydroxyphenyl Amine
- Reactants: 5-methylisoxazole-4-carbonyl chloride, 4-hydroxyphenyl amine (para-hydroxyaniline), and an amine base (e.g., triethylamine)
- Conditions: Low temperature (0 °C to 50 °C), slow addition with stirring to control reaction exotherm
- Result: Formation of Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate via amide bond formation
- Notes: Proper order of addition and temperature control minimizes by-products such as CATA and isomeric impurities.
Key Reaction Parameters and Impurity Control
| Step | Key Parameters | Impurity Control Measures |
|---|---|---|
| Intermediate formation | 90–120 °C, distillation to purify | Removal of non-reactive components |
| Cyclization | −20 °C to 10 °C, hydroxylamine sulfate | Use sulfate salt to reduce isomeric impurities |
| Acid hydrolysis & crystallization | Solvent selection & heating | Crystallization to enhance purity |
| Acid chloride formation | Anhydrous conditions, 0 °C to RT | Use dry thionyl chloride, optional solvent |
| Coupling with amine | 0 °C to 50 °C, dropwise addition | Maintain stirring, control temperature |
Research Findings and Optimization Insights
- Use of hydroxylamine sulfate instead of hydrochloride salt in the cyclization step leads to a clearer reaction mixture and drastically reduced isomeric impurities, improving overall product quality.
- Reverse addition techniques during coupling reduce by-product formation such as CATA (a common impurity in isoxazole syntheses), enhancing yield and purity.
- Distillation under reduced pressure after the initial intermediate formation is critical to remove non-reactive components and prevent impurity carryover.
- Crystallization solvents and conditions significantly affect the purity of the acid intermediate, with toluene/acetic acid mixtures being preferred for effective crystallization.
- Temperature control throughout the process, especially during cyclization and coupling, is essential to minimize side reactions and maintain high product quality.
Summary Table of Preparation Method Steps
| Step No. | Reaction Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethylorthoformate, acetic anhydride; 90–120 °C | Intermediate for isoxazole ring formation |
| 2 | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate, sodium acetate; −20 to 10 °C | Isoxazole ring formation, reduced impurities |
| 3 | Hydrolysis to 5-methylisoxazole-4-carboxylic acid | Acid hydrolysis, crystallization solvents; heating | Purification via crystallization |
| 4 | Formation of acid chloride | Thionyl chloride, anhydrous conditions; 0 °C to RT | Activation for amide coupling |
| 5 | Coupling with 4-hydroxyphenyl amine | 4-Hydroxyphenyl amine, triethylamine; 0–50 °C, slow addition | Final product formation with minimized by-products |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate, and how is the product characterized?
- Methodological Answer : The compound can be synthesized via nitrile oxide cycloaddition, a common route for isoxazole derivatives. For example, 1,3-dipolar cycloaddition between an aldehyde oxime (e.g., 4-hydroxybenzaldehyde oxime) and a dipolarophile like ethyl acetoacetate under oxidative conditions (e.g., chloramine-T) yields the isoxazole core . Post-synthesis, characterization involves nuclear magnetic resonance (NMR) for structural verification, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural proof .
Q. How is crystallographic analysis performed for this compound, and what software is recommended?
- Methodological Answer : Crystallographic analysis typically involves SCXRD data collection at low temperatures (e.g., 100 K) using a diffractometer (e.g., Bruker SMART BREEZE CCD). Data processing includes absorption correction (SADABS) and structure solution via direct methods (SHELXS). Refinement with SHELXL incorporates hydrogen atom constraints and anisotropic displacement parameters for non-H atoms. Visualization tools like ORTEP-3 (with GUI) are used to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer : Common assays include:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., SNB-19 glioblastoma) at concentrations up to 25 µM .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 determination.
- Antimicrobial activity : Broth microdilution to assess minimum inhibitory concentration (MIC) against bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers resolve contradictions between structural data and biological activity (e.g., observed π-stacking but no cytotoxicity)?
- Methodological Answer : Discrepancies may arise from poor solubility, inefficient cellular uptake, or off-target effects. Strategies include:
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles.
- Targeted delivery : Conjugation to ligands (e.g., folate) for receptor-mediated uptake.
- Mechanistic studies : Transcriptomic/proteomic profiling to identify unintended pathways .
Q. What strategies optimize the synthetic yield and purity of this compound for scale-up?
- Methodological Answer : Optimization involves:
- Reaction conditions : Use of microwave irradiation to reduce reaction time or continuous flow reactors for improved mixing and heat transfer .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4) for cross-coupling steps .
- Purification : Gradient elution in flash chromatography or recrystallization from ethanol/water mixtures .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-hydroxyphenyl substituent?
- Methodological Answer : SAR strategies include:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the phenyl ring .
- Bioisosteric replacement : Replace the hydroxyl group with a bioisostere like -CF3 or -SO2NH2.
- Computational modeling : Density functional theory (DFT) to predict electronic effects on binding affinity .
Q. What intermolecular forces govern the crystal packing of this compound, and how do they influence physicochemical properties?
- Methodological Answer : Key interactions include:
- C-H···O/N hydrogen bonds : Stabilize layered packing, as observed in related isoxazole derivatives .
- Edge-to-face π-stacking : Between aromatic rings (distance ~3.1–5.1 Å), impacting melting point and solubility .
- Graph-set analysis : Etter’s notation (e.g., R22(8) motifs) to classify hydrogen-bonding patterns and predict polymorphism .
Critical Analysis of Evidence
- Structural data from related compounds (e.g., chloro/fluoro analogs) suggest conserved packing motifs, but biological activity may vary significantly due to substituent electronic effects .
- SHELX remains a gold standard for refinement, though emerging tools (e.g., OLEX2) offer enhanced GUI features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
